Chemical structure and molecular weight of 4-(Pyrrolidin-3-yl)phenol
Chemical structure and molecular weight of 4-(Pyrrolidin-3-yl)phenol
Executive Summary
4-(Pyrrolidin-3-yl)phenol is a bifunctional heterocyclic scaffold characterized by a secondary amine (pyrrolidine) and a phenolic hydroxyl group. This structure serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and NMDA receptor antagonists. Its amphoteric nature and the presence of a chiral center at the C3 position of the pyrrolidine ring make it a versatile building block for diversity-oriented synthesis.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a validated synthesis protocol via the succinimide reduction route, and its application in drug discovery.
Part 1: Chemical Identity & Physicochemical Properties
The molecule exists as a 3-substituted pyrrolidine.[1] Unlike its N-substituted isomer (4-(pyrrolidin-1-yl)phenol), the nitrogen atom in this structure remains available for further derivatization, allowing for the attachment of linkers or other pharmacophoric groups.
Table 1: Chemical Specifications
| Property | Data | Note |
| IUPAC Name | 4-(Pyrrolidin-3-yl)phenol | Also known as 3-(4-Hydroxyphenyl)pyrrolidine |
| CAS Number | 1956356-22-1 | Hydrochloride Salt (HCl) |
| CAS Number | 38175-43-8 | Hydrobromide Salt (HBr) |
| Molecular Formula | C₁₀H₁₃NO | Free Base |
| Molecular Weight | 163.22 g/mol | Free Base |
| Molecular Weight | 199.68 g/mol | Hydrochloride Salt |
| Exact Mass | 163.0997 Da | Monoisotopic |
| SMILES | OC1=CC=C(C2CNCC2)C=C1 | |
| pKa (Calculated) | ~9.9 (Phenol), ~10.5 (Amine) | Amphoteric species |
| logP (Predicted) | 1.3 - 1.5 | Lipophilicity suitable for CNS penetration |
Structural Analysis
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Chirality: The C3 carbon of the pyrrolidine ring is a stereocenter. The molecule is often synthesized as a racemate (±), but enantioselective synthesis can yield the (S)- or (R)- isomers, which may exhibit differential binding affinities in biological targets.
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Conformation: The pyrrolidine ring typically adopts an envelope conformation. The bulky phenol substituent at C3 prefers a pseudo-equatorial position to minimize steric strain.
Part 2: Synthesis & Manufacturing Protocol
The most robust route for synthesizing 3-arylpyrrolidines involves the construction of the pyrrolidine ring via a succinimide intermediate, followed by reduction. This method avoids the regioselectivity issues often encountered in direct cyclization methods.
Validated Pathway: Succinimide Reduction Route
This protocol synthesizes the target from 4-methoxybenzaldehyde, ensuring the phenolic oxygen is protected until the final step.
Step 1: Knoevenagel-Stobbe Condensation
Reagents: 4-Methoxybenzaldehyde, Dimethyl succinate, Sodium methoxide. Mechanism: The aldehyde undergoes condensation with dimethyl succinate to form the unsaturated hemiester. Protocol:
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Reflux 4-methoxybenzaldehyde (1.0 eq) and dimethyl succinate (1.2 eq) in methanol with NaOMe (1.1 eq).
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Acidify to precipitate the 3-(4-methoxyphenyl)-3-methoxycarbonylpropionic acid.
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Note: This establishes the carbon skeleton.
Step 2: Cyclization to Succinimide
Reagents: Ammonium acetate or aqueous Ammonia. Protocol:
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Heat the intermediate from Step 1 with excess ammonium acetate at 140-160°C.
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The carboxylic acid and ester groups cyclize with ammonia to form 3-(4-methoxyphenyl)pyrrolidine-2,5-dione (succinimide).
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Recrystallize from ethanol.
Step 3: Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).[2] Protocol:
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Suspend LiAlH₄ (3.0 eq) in dry THF under Argon at 0°C.
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Add the succinimide solution dropwise.
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Reflux for 4–6 hours. The carbonyl groups at C2 and C5 are reduced to methylene groups.
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Quench carefully with Fieser method (water, 15% NaOH, water).
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Filter and concentrate to yield 3-(4-methoxyphenyl)pyrrolidine .
Step 4: Demethylation
Reagents: Boron Tribromide (BBr₃) or 48% HBr. Protocol:
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Dissolve the methylated intermediate in dry DCM at -78°C.
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Add BBr₃ (2.5 eq) dropwise.
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Allow to warm to room temperature and stir for 12 hours.
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Quench with methanol.
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Isolate as the hydrobromide or hydrochloride salt.
Visualization: Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting key intermediates.
Figure 1: Step-wise synthesis of 4-(Pyrrolidin-3-yl)phenol via the succinimide reduction pathway.[3][4][5]
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR)
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Solvent: DMSO-d₆ or D₂O.
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Aromatic Region: Two doublets (AA'BB' system) around δ 6.7 and δ 7.1 ppm, characteristic of a para-substituted phenol.
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Methine (C3-H): A multiplet around δ 3.2–3.4 ppm. This proton is deshielded by the aromatic ring.
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Methylene (Ring Protons): Complex multiplets between δ 1.7 and δ 3.1 ppm corresponding to the C2, C4, and C5 protons.
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Exchangeable Protons: Broad singlets for -OH and -NH (if not exchanging with D₂O).
Mass Spectrometry (MS)
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Ionization: ESI+ (Electrospray Ionization).
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Molecular Ion: [M+H]⁺ peak at m/z 164.1.
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Fragmentation: Loss of NH₃ (17 Da) or C₂H₅N (pyrrolidine ring fragmentation) may be observed in MS/MS.
Part 4: Applications in Drug Discovery[8][9]
NMDA Receptor Antagonism
Research indicates that 3-(4-hydroxyphenyl)pyrrolidines act as selective antagonists for the NR1a/2B subtype of the NMDA receptor. The phenolic group mimics the neurotransmitter binding interactions, while the pyrrolidine nitrogen interacts with the anionic site of the receptor channel.
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Potency: Derivatives have shown IC₅₀ values in the low nanomolar range (e.g., 17 nM).
Opioid Receptor Scaffolds
The 3-arylpyrrolidine core is a structural isomer of the 3-arylpiperidine moiety found in many opioids. The 4-(pyrrolidin-3-yl)phenol structure serves as a "privileged scaffold," allowing medicinal chemists to explore new chemical space for kappa-opioid agonists or mu-opioid antagonists by modifying the nitrogen with benzyl or allyl groups.
Diversity-Oriented Synthesis (DOS)
Due to the presence of two distinct nucleophilic sites (the secondary amine and the phenol), this molecule is ideal for library generation.
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N-Alkylation: Modulates pharmacokinetic properties (BBB penetration).
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O-Alkylation: Modulates receptor subtype selectivity.
References
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PubChem. (2025).[6] 4-(Pyrrolidin-3-yl)phenol hydrobromide.[3] National Library of Medicine. Available at: [Link][3]
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Butler, T. W., et al. (2000). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry, 43(6), 1123–1134. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. 3-(1-Pyrrolidinyl)phenol | C10H13NO | CID 117664 - PubChem [pubchem.ncbi.nlm.nih.gov]
